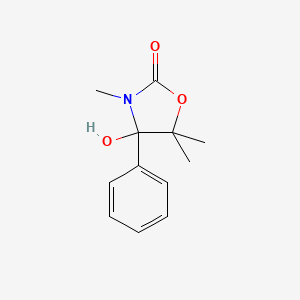![molecular formula C14H10OS2 B14596852 1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one CAS No. 61255-03-6](/img/structure/B14596852.png)
1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one is a heterocyclic compound that belongs to the class of thienothiophenes. This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiophene core substituted with a phenyl group and an ethanone moiety.
Métodos De Preparación
The synthesis of 1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]thiophene Core: The thieno[2,3-b]thiophene core can be synthesized through cyclization reactions involving thiophene derivatives.
Phenyl Substitution: The phenyl group is introduced via a cross-coupling reaction, such as Suzuki or Stille coupling, using appropriate phenyl halides and palladium catalysts.
Ethanone Introduction: The ethanone moiety is added through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Análisis De Reacciones Químicas
1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, aluminum chloride), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its mechanism of action .
Comparación Con Compuestos Similares
1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one can be compared with other thieno[2,3-b]thiophene derivatives, such as:
1-(5-Phenylthiophen-2-yl)ethanone: Similar structure but lacks the thieno[2,3-b]thiophene core.
2-Thiopheneethanol: Contains a thiophene ring but differs in functional groups and applications.
Thiophene-2-carboxaldehyde: Another thiophene derivative with different reactivity and uses
Propiedades
Número CAS |
61255-03-6 |
|---|---|
Fórmula molecular |
C14H10OS2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-(2-phenylthieno[2,3-b]thiophen-5-yl)ethanone |
InChI |
InChI=1S/C14H10OS2/c1-9(15)12-7-11-8-13(17-14(11)16-12)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
JYNNETGMNMHFOM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(S1)SC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)


![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)


![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)

![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)
![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)
